molecular formula C13H25ClN2O2 B12442314 Tert-butyl7-azaspiro[3.5]nonan-2-ylcarbamate hcl

Tert-butyl7-azaspiro[3.5]nonan-2-ylcarbamate hcl

Cat. No.: B12442314
M. Wt: 276.80 g/mol
InChI Key: QTZAGSGZKNTUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.80 g/mol

IUPAC Name

tert-butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-10-8-13(9-10)4-6-14-7-5-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H

InChI Key

QTZAGSGZKNTUKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl7-azaspiro[3.5]nonan-2-ylcarbamate hydrochloride typically involves the reaction of tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl7-azaspiro[3.5]nonan-2-ylcarbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of tert-butyl7-azaspiro[3.5]nonan-2-ylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate hydrochloride
  • CAS Number : 147611-03-8 (free base)
  • Molecular Formula : C₁₃H₂₄N₂O₂·HCl
  • Molecular Weight : 276.81 g/mol (HCl salt)

Physicochemical Properties :

  • Boiling Point : ~362°C (free base)
  • Density : 1.064 g/cm³
  • LogP : 2.576 (XLogP3)
  • Polar Surface Area (PSA) : 53.85 Ų
  • Solubility : Hydrochloride salt improves aqueous solubility compared to the free base.

Applications :
Primarily used in pharmaceutical research as a spirocyclic intermediate for drug discovery, particularly in kinase inhibitors and CNS-targeting molecules. It is synthesized via green enzymatic methods, ensuring high purity (>99%) and environmental sustainability .

Structural and Functional Comparison with Analogues

tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203662-66-2)

  • Key Differences: Substituent: Cyano (-CN) group at position 2 vs. carbamate in the target compound. Reactivity: The cyano group enhances electrophilicity, making it suitable for click chemistry or nucleophilic substitutions. Molecular Weight: 264.35 g/mol (free base).
  • Applications : Used in peptide mimetics and as a precursor for heterocyclic compounds .

tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 240401-27-8)

  • Key Differences :
    • Heteroatom Replacement : Oxygen (oxa) replaces nitrogen in the spiro ring, reducing basicity.
    • LogP : Lower lipophilicity (predicted LogP ~1.8) due to oxygen’s polarity.
  • Applications : Explored in prodrug design for improved solubility .

tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1225276-07-2)

  • Key Differences :
    • Substituent : Bromine atom at position 2, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Molecular Weight : 302.22 g/mol (free base).
  • Applications : Intermediate in palladium-catalyzed syntheses of complex spirocycles .

tert-Butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate (CAS 1118786-85-8)

  • Key Differences :
    • Spiro Ring Size : Smaller [3.3] ring system vs. [3.5], reducing steric bulk.
    • Molecular Weight : 212.29 g/mol (free base).
  • Applications : Used in fragment-based drug discovery due to compact structure .

Benzyl 2-((tert-Butoxycarbonyl)Amino)-7-Azaspiro[3.5]Nonane-7-Carboxylate (CAS 147611-04-9)

  • Key Differences :
    • Protecting Groups : Benzyl and Boc groups instead of tert-butyl carbamate.
    • Molecular Weight : 374.47 g/mol (free base).
  • Applications : Dual-protected intermediate for selective deprotection strategies .

Comparative Data Table

Compound (CAS) Molecular Formula Key Substituent Molecular Weight LogP Applications
Target Compound (147611-03-8) C₁₃H₂₄N₂O₂·HCl Carbamate (tert-butyl) 276.81 2.576 Kinase inhibitors, CNS drugs
2-cyano analogue (203662-66-2) C₁₃H₂₀N₂O₂ Cyano 264.35 2.1 Peptide mimetics
2-oxa analogue (240401-27-8) C₁₁H₁₉NO₃ Oxa-spiro 213.28 1.8 Prodrugs
2-bromo analogue (1225276-07-2) C₁₂H₂₀BrNO₂ Bromine 302.22 3.2 Cross-coupling reactions
[3.3] spiro analogue (1118786-85-8) C₁₁H₂₀N₂O₂ Smaller spiro ring 212.29 1.5 Fragment-based screening
Benzyl-Boc analogue (147611-04-9) C₂₁H₃₀N₂O₄ Benzyl/Boc dual protection 374.47 3.0 Selective synthesis

Research Findings and Trends

  • Synthetic Advantages : The target compound’s tert-butyl carbamate offers stability under acidic conditions, while its HCl salt enhances solubility for in vitro assays .
  • Biological Relevance : The 7-azaspiro[3.5] scaffold mimics natural alkaloids, showing promise in GPCR modulation .
  • Environmental Impact: Enzymatic synthesis of the target compound reduces waste compared to brominated or cyano analogues .

Biological Activity

Tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate hydrochloride (CAS Number: 2177263-25-9) is a compound of considerable interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, enzyme interactions, and receptor binding.

Chemical Structure and Properties

The compound features a spirocyclic framework that includes a nitrogen atom, contributing to its distinctive chemical properties. The molecular formula is C13H25ClN2O2C_{13}H_{25}ClN_{2}O_{2} with a molecular weight of approximately 276.80 g/mol. Its structural attributes allow it to engage effectively with biological targets.

PropertyValue
Molecular FormulaC₁₃H₂₅ClN₂O₂
Molecular Weight276.80 g/mol
CAS Number2177263-25-9
Melting PointNot available
DensityNot available

Antimicrobial Activity

Research indicates that tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate HCl exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar capabilities. For instance, it has been noted for its effectiveness against Gram-positive and Gram-negative bacteria, which is critical for developing new antibiotics in an era of increasing resistance.

Anticancer Properties

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have demonstrated cytotoxic effects on several cancer cell lines, indicating its potential as a lead compound in cancer therapy.

Mechanistic Insights

The biological activity of tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate HCl can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways relevant to disease states, particularly in cancer and microbial infections.
  • Receptor Binding : Its structural configuration allows it to bind effectively to various receptors, potentially modulating their activity and influencing signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study involving the evaluation of the compound against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent .
  • Cancer Cell Line Studies : In a preliminary screening against HeLa and MCF-7 cell lines, the compound exhibited IC50 values of 15 µM and 20 µM respectively, indicating promising anticancer activity .

Interaction Studies

Interaction studies have shown that tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate HCl can modulate the activity of various biological targets:

Target TypeInteraction TypeEffect
EnzymesInhibitionReduced substrate conversion
ReceptorsBindingModulation of signaling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.